Bienvenue dans la boutique en ligne BenchChem!

Sdz 280 446

P-glycoprotein Chemosensitizer Multidrug Resistance

SDZ 280-446 (CAS 129893-84-1) is a semi-synthetic cyclic peptolide derived from a natural cyclic peptolide scaffold. It functions as a potent P-glycoprotein (Pgp) inhibitor and chemosensitizer, designed to restore drug sensitivity in multidrug-resistant (MDR) tumor cells by blocking Pgp-mediated anticancer drug efflux.

Molecular Formula C61H99N9O14
Molecular Weight 1182.5 g/mol
CAS No. 129893-84-1
Cat. No. B1680932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSdz 280 446
CAS129893-84-1
Synonymscyclo-(Pec1-MeVal2-Val3-(-O-t.Bu-MeAsp4)-Melle5-Melle6-Gly7-MeVal8-(O-Me-Tyr)-L-Hpa10)
SDZ 280 446
SDZ 280-446
SDZ-280 446
SDZ-280446
Molecular FormulaC61H99N9O14
Molecular Weight1182.5 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)OC(C)(C)C)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C
InChIInChI=1S/C61H99N9O14/c1-21-37(9)50-52(73)62-33-45(71)66(16)48(35(5)6)53(74)63-42(31-40-26-28-41(82-20)29-27-40)60(81)83-39(11)55(76)70-30-24-23-25-43(70)56(77)67(17)49(36(7)8)54(75)64-47(34(3)4)58(79)65(15)44(32-46(72)84-61(12,13)14)57(78)69(19)51(38(10)22-2)59(80)68(50)18/h26-29,34-39,42-44,47-51H,21-25,30-33H2,1-20H3,(H,62,73)(H,63,74)(H,64,75)/t37-,38-,39-,42-,43-,44-,47-,48-,49-,50-,51?/m0/s1
InChIKeyUGWMRFXIOXUDPM-XMKIREDBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SDZ 280-446 (CAS 129893-84-1): P-Glycoprotein Inhibitor Potency and Procurement Selection Guide


SDZ 280-446 (CAS 129893-84-1) is a semi-synthetic cyclic peptolide derived from a natural cyclic peptolide scaffold [1]. It functions as a potent P-glycoprotein (Pgp) inhibitor and chemosensitizer, designed to restore drug sensitivity in multidrug-resistant (MDR) tumor cells by blocking Pgp-mediated anticancer drug efflux [2]. Its empirical formula is C61H99N9O14 with a molecular weight of 1182.6 [1]. The compound is orally active and has demonstrated efficacy in vitro across multiple drug classes and cell lineages and in vivo in syngeneic mouse models of MDR tumors [3].

Why Generic P-Glycoprotein Modulators Cannot Substitute for SDZ 280-446 in MDR Reversal Studies


In multidrug resistance research, P-glycoprotein modulators are not functionally interchangeable due to marked differences in potency and efficacy. Within the same chemosensitizer class, SDZ 280-446 and SDZ PSC 833 represent a distinct tier of activity, being approximately one order of magnitude more potent than cyclosporin A (CsA), which itself is about one order of magnitude more active than verapamil, quinidine, and amiodarone [1]. Substituting a weaker modulator like verapamil, which achieves only partial restoration of taxol sensitivity in MDR cells, for SDZ 280-446 would yield incomplete Pgp inhibition and fail to fully restore intracellular drug accumulation, compromising experimental reproducibility and therapeutic relevance [2].

SDZ 280-446 Comparative Potency: Quantified Differentiation from Cyclosporin A and Verapamil


SDZ 280-446 vs. Cyclosporin A: Order-of-Magnitude Superiority in Restoring MDR Cell Drug Sensitivity

SDZ 280-446 belongs to the same class of very potent chemosensitisers as SDZ PSC 833, both of which are approximately one order of magnitude more active than cyclosporin A (CsA) in restoring normal drug sensitivity to MDR cells in vitro [1]. This potency hierarchy was established by measuring the capacity of each compound to restore normal drug sensitivity across multiple MDR cell lines representing three species and four distinct cell lineages [1].

P-glycoprotein Chemosensitizer Multidrug Resistance

SDZ 280-446 vs. Verapamil: Complete vs. Partial Restoration of Taxol Sensitivity

At nontoxic concentrations of 0.3-1 μM, SDZ 280-446 produced an almost complete reversal of the high taxol resistance in MDR tumor cells, whereas only partial restoration of taxol sensitivity was achieved with verapamil [1]. SDZ 280-446 and SDZ PSC 833 were the two strongest, nearly equipotent chemosensitizers identified in this study [1].

Taxol Resistance P-glycoprotein Inhibitor MDR Reversal

Pgp Functional Inhibition: SDZ 280-446 vs. Alternative Resistance-Modifying Agents

Using rhodamine-123 as a fluorescent probe of Pgp function, SDZ 280-446 and SDZ PSC 833 demonstrated large superiority over all other tested resistance-modifying agents (RMAs) [1]. The study emphasized that achieving equivalent levels of rhodamine-123 retention required 3× lower RMA concentrations when the agent was present during both uptake and efflux phases [1].

Rhodamine-123 Efflux Pgp Function Resistance-Modifying Agent

In Vivo Oral Efficacy: SDZ 280-446 vs. Cytotoxic Monotherapy Baseline

SDZ 280-446 was effective as a chemosensitizer when administered orally in vivo [1]. In a syngeneic mouse model, combined therapy with vinca alkaloids (i.p.) and SDZ 280-446 (per os, 5 consecutive days) significantly prolonged the survival of MDR-P388 tumor-bearing mice compared with mice receiving vinca alkaloids alone [1].

In Vivo Chemosensitization Oral Bioavailability Vinca Alkaloid

Optimal Research Applications for SDZ 280-446 in P-Glycoprotein and MDR Studies


In Vitro Chemosensitization Assays Requiring Complete MDR Reversal

SDZ 280-446 at 0.3-1 μM produces almost complete reversal of taxol resistance in MDR cells, in contrast to verapamil which yields only partial restoration [1]. This makes it the preferred chemosensitizer for assays requiring maximal Pgp inhibition to fully restore intracellular drug accumulation and accurately assess cytotoxic agent efficacy in MDR cell lines [1].

P-Glycoprotein Functional Efflux Assays with Rhodamine-123

As one of the strongest known resistance-modifying agents for restoring rhodamine-123 retention in MDR P388 cells, SDZ 280-446 is an optimal positive control for Pgp functional assays [1]. Its established superiority over other RMAs in this specific assay context provides a reliable benchmark for evaluating novel Pgp inhibitors [1].

In Vivo MDR Reversal Studies Requiring Oral Dosing

SDZ 280-446 demonstrates oral in vivo efficacy as a chemosensitizer, significantly prolonging survival in MDR tumor-bearing mice when combined with vinca alkaloids or doxorubicin [1]. This established in vivo activity profile supports its use in animal studies examining Pgp-mediated MDR reversal under clinically relevant oral dosing regimens [1].

Multi-Drug Class MDR Sensitization Across Diverse Cell Lineages

SDZ 280-446 has validated chemosensitization activity across four drug classes (colchicine, vincristine, daunomycin/doxorubicin, etoposide) and four cell lineages (monocytic leukemia, nasopharyngeal carcinoma, colon carcinoma, ovary fibroblastoid carcinoma) from three species [1]. This broad activity spectrum makes it a versatile tool compound for MDR research spanning multiple tumor types and cytotoxic agent classes [1].

Quote Request

Request a Quote for Sdz 280 446

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.